molecular formula C16H14O4 B1619420 Ethyl 2-(2-hydroxybenzoyl)benzoate CAS No. 7494-43-1

Ethyl 2-(2-hydroxybenzoyl)benzoate

Cat. No.: B1619420
CAS No.: 7494-43-1
M. Wt: 270.28 g/mol
InChI Key: SLQRLJDRKMGXJC-UHFFFAOYSA-N
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Description

Ethyl 2-(2-hydroxybenzoyl)benzoate is an organic compound with the molecular formula C16H14O4This compound is slightly soluble in water but dissolves well in organic solvents such as ethanol and ether .

Preparation Methods

Ethyl 2-(2-hydroxybenzoyl)benzoate can be synthesized through the reaction of 2-hydroxybenzoyl chloride with ethyl benzoate under basic conditions. The reaction typically involves the use of a base such as sodium hydroxide or potassium carbonate to facilitate the esterification process . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Ethyl 2-(2-hydroxybenzoyl)benzoate undergoes various chemical reactions, including:

Common reagents for these reactions include acids like hydrochloric acid for hydrolysis, oxidizing agents like potassium permanganate for oxidation, and alkyl halides for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Ethyl 2-(2-hydroxybenzoyl)benzoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 2-(2-hydroxybenzoyl)benzoate involves its ability to absorb ultraviolet radiation, making it effective as a UV filter in sunscreens. The compound absorbs UV radiation and dissipates the energy as heat, preventing the radiation from penetrating the skin and causing damage . Additionally, its antioxidant properties help in reducing oxidative stress by scavenging free radicals.

Comparison with Similar Compounds

Ethyl 2-(2-hydroxybenzoyl)benzoate can be compared with other similar compounds such as:

This compound stands out due to its balance of UV absorption, solubility, and ease of synthesis, making it a valuable compound in various applications.

Properties

IUPAC Name

ethyl 2-(2-hydroxybenzoyl)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14O4/c1-2-20-16(19)12-8-4-3-7-11(12)15(18)13-9-5-6-10-14(13)17/h3-10,17H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLQRLJDRKMGXJC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=CC=C1C(=O)C2=CC=CC=C2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80322232
Record name ethyl 2-(2-hydroxybenzoyl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80322232
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

270.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7494-43-1
Record name NSC400732
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=400732
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name ethyl 2-(2-hydroxybenzoyl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80322232
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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